molecular formula C9H5ClN2O2 B1347175 5-Chloro-8-nitroisoquinoline CAS No. 58142-95-3

5-Chloro-8-nitroisoquinoline

Cat. No. B1347175
CAS RN: 58142-95-3
M. Wt: 208.6 g/mol
InChI Key: ALVRETDOJATHCM-UHFFFAOYSA-N
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Description

5-Chloro-8-nitroisoquinoline (5-CIQ) is a synthetic compound that has been studied in various scientific research applications. It is a halogenated nitroisoquinoline derivative and is classified as an aryl nitro compound. 5-CIQ is a colorless crystalline solid with a melting point of 140-141°C. It is soluble in water and organic solvents, and is a highly stable compound.

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • 5-Chloro-8-nitroisoquinoline has been involved in the synthesis of novel acyl transfer catalysts. It was synthesized from 1-chloroisoquinoline and then used in further chemical reactions to develop new compounds with potential applications in chemistry and pharmacology (Chen Pei-ran, 2008).
    • The compound has also been used in the amination of nitroisoquinolines. This process involves transforming nitroisoquinolines into amino-substituted derivatives, which is an important reaction in organic synthesis (M. Woźniak & K. Nowak, 1994).
  • Materials Science and Spectroscopy :

    • In materials science, 5-Chloro-8-nitroisoquinoline has been studied for its spectroscopic properties. Detailed characterization and evaluation of its reactive properties were conducted using IR and FT-Raman techniques, DFT calculations, and molecular dynamics simulations. This research is significant for the development of new materials with specific optical properties (B. Sureshkumar et al., 2018).
  • Biological and Medicinal Applications :

    • In the field of medicinal chemistry, derivatives of 5-Chloro-8-nitroisoquinoline have been explored for their antibacterial properties. For instance, research on new 8-nitrofluoroquinolone models indicated potential antibacterial activity against various bacterial strains (Y. Al-Hiari et al., 2007)- Another study involved the synthesis of cytotoxic pyrroloisoquinoline derivatives using 5-nitroisoquinoline. These compounds showed selective cytotoxicity towards certain cancer cell lines, highlighting their potential in cancer research .
  • Electron Transfer Reactions :

    • The role of 5-Chloro-8-nitroisoquinoline in electron transfer reactions has also been documented. It has been used as a reagent in reactions that involve electron transfer, which is a fundamental process in various chemical and biological systems (P. Vanelle et al., 1994).
  • Photophysical Properties :

    • Research on fluorescence in complexes based on quinolines-derivatives, including 5-chloro-8-nitroisoquinoline, has shown that these compounds can be used to design fluorescent probes. This has applications in ionic and biological probes, as well as in cell imaging, due to their intense luminescence and quantum yield values (Carolina Z. P. Mecca et al., 2016).

properties

IUPAC Name

5-chloro-8-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVRETDOJATHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312301
Record name 5-CHLORO-8-NITROISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58142-95-3
Record name 5-CHLORO-8-NITROISOQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-CHLORO-8-NITROISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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